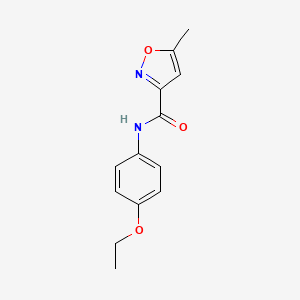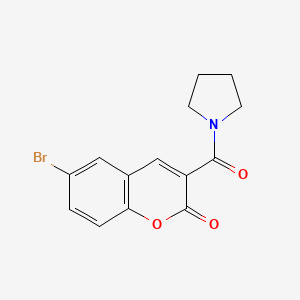![molecular formula C13H15N5OS B5770529 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide, also known as ATMAT, is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cytokine production is reduced through inhibition of NF-κB activation. In neurodegenerative diseases, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide can reduce tumor growth in mice, reduce inflammation in a rat model of arthritis, and improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has shown promising results in various disease models, making it a potentially useful tool for further research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize its use in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide in humans.
Méthodes De Synthèse
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process involving the reaction of 3-methylbenzoyl chloride with sodium azide to form 3-methylbenzoyl azide. This intermediate is then reacted with allylamine and sodium thiosulfate to form the desired compound, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide can reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB). In neurodegenerative disease research, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been shown to protect against oxidative stress and reduce the production of beta-amyloid, a protein associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-3-7-18-13(15-16-17-18)20-9-12(19)14-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCLGOXSNEJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)
![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)

![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)